![molecular formula C13H17N3O2S B142684 tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 150986-83-7](/img/structure/B142684.png)
tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a cyano group (-CN), an amino group (-NH2), and a carboxylate ester group (CO2R) attached to the pyridine ring. The presence of these functional groups could make this compound reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various functional groups attached at different positions. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The amino group could participate in reactions involving nucleophilic substitution or condensation. The cyano group could undergo transformations such as hydrolysis or reduction. The carboxylate ester group could be involved in reactions such as ester hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it would likely be polar due to the presence of the cyano, amino, and carboxylate ester groups. Its solubility would depend on the nature of the solvent .Scientific Research Applications
- Boc (tert-butoxycarbonyl) groups are widely used in organic synthesis. This compound serves as a green and chemoselective Boc reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines . It allows for controlled protection of amino groups during synthetic processes.
- In the synthesis of methylated alkanes and ketones, tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been employed as a substrate via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides . This reaction pathway provides access to valuable organic compounds.
- Researchers have used in situ React IR technology to confirm the effectiveness and chemoselectivity of this novel Boc reagent . This real-time monitoring technique sheds light on reaction mechanisms and kinetics.
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data is not routinely collected for this product, so buyers assume responsibility to confirm its identity and purity .
Chemoselective Boc Reagent
Ni-Catalyzed Methylation
In Situ React IR Technology
Rare and Unique Chemical Collection
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its reactivity and properties. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .
properties
IUPAC Name |
tert-butyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWVFBQVIXKINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377177 | |
Record name | tert-Butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
CAS RN |
150986-83-7 | |
Record name | tert-Butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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